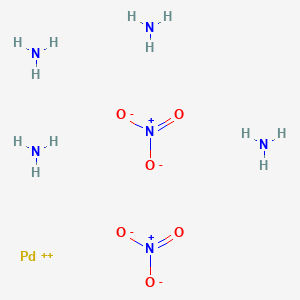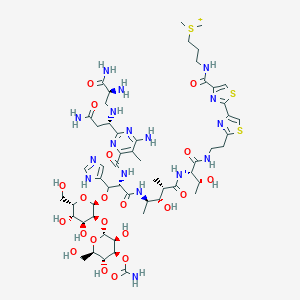
3-Iodo-2-methylpyridine
Overview
Description
3-Iodo-2-methylpyridine, also known as 3-iodo-2-picoline, is an organic compound with the molecular formula C6H6IN. It is a colorless, crystalline solid with a pungent odor and is soluble in hot water. This compound is widely used in the synthesis of pharmaceuticals and other organic compounds. It is also used as a reagent in analytical chemistry and as a catalyst in organic reactions.
Scientific Research Applications
Catalytic Applications : 3-Iodo-2-methylpyridine can be used in palladium-catalyzed aminocarbonylation reactions to synthesize biologically significant compounds such as N-substituted nicotinamides and 3-pyridyl-glyoxylamides. This process is effective for both primary and secondary amines, including amino acid methyl esters (Takács et al., 2007).
Pharmacological Research : In pharmacology, derivatives of 3-Amino-2-methylpyridine, a related compound, have been identified as ligands for the BAZ2B bromodomain. This discovery was made using automatic docking and validated by protein crystallography (Marchand et al., 2016).
Electrophoretic Separation : Optimization of pH in electrophoretic separation of methylpyridines, including this compound, has been studied. This research demonstrated improvements in separation by using cationic surfactants to suppress electroosmotic flow (Wren, 1991).
Material Science and Synthesis : In material science, this compound derivatives have been explored for the synthesis of complex compounds. For instance, iodinated 4,4′-bipyridines, including derivatives of this compound, have been synthesized and characterized for their potential as transthyretin fibrillogenesis inhibitors (Dessì et al., 2020).
Analytical Chemistry : In analytical chemistry, methods like capillary electrophoresis and solid-state NMR have been utilized to study the properties and behavior of methylpyridine derivatives, including this compound, under various conditions (Iniesta et al., 2001).
Environmental and Safety Applications : Research has also focused on developing safer and more efficient production processes for related compounds, such as 3-Methylpyridine-N-oxide, using microreaction systems. This approach addresses the challenges of strong exothermic reactions and explosive properties in traditional production methods (Sang et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
3-Iodo-2-methylpyridine is a chemical compound that is often used in organic synthesis and catalysis . Its primary targets are typically other organic compounds or catalysts in a chemical reaction .
Mode of Action
The compound is known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, this compound acts as an electrophile, reacting with a boron reagent to form a carbon-carbon bond . The iodine atom in the compound is replaced by an organic group from the boron reagent .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is typically used in controlled laboratory settings for specific organic synthesis reactions . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are likely dependent on the specific conditions of the reaction it’s used in .
Result of Action
The result of this compound’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new organic compound with a carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of this compound is influenced by several environmental factors. These include the temperature and pressure of the reaction, the presence of a palladium catalyst, and the specific boron reagent used in the reaction . These factors can influence the yield and selectivity of the Suzuki-Miyaura cross-coupling reaction .
properties
IUPAC Name |
3-iodo-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSVCUHWEJFFMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555248 | |
| Record name | 3-Iodo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15112-62-6 | |
| Record name | 3-Iodo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















